(2E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]acrylic acid (2E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]acrylic acid
Brand Name: Vulcanchem
CAS No.: 854137-62-5
VCID: VC5883022
InChI: InChI=1S/C11H10F2O4/c1-16-8-4-2-3-7(5-6-9(14)15)10(8)17-11(12)13/h2-6,11H,1H3,(H,14,15)/b6-5+
SMILES: COC1=CC=CC(=C1OC(F)F)C=CC(=O)O
Molecular Formula: C11H10F2O4
Molecular Weight: 244.194

(2E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]acrylic acid

CAS No.: 854137-62-5

Cat. No.: VC5883022

Molecular Formula: C11H10F2O4

Molecular Weight: 244.194

* For research use only. Not for human or veterinary use.

(2E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]acrylic acid - 854137-62-5

Specification

CAS No. 854137-62-5
Molecular Formula C11H10F2O4
Molecular Weight 244.194
IUPAC Name (E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid
Standard InChI InChI=1S/C11H10F2O4/c1-16-8-4-2-3-7(5-6-9(14)15)10(8)17-11(12)13/h2-6,11H,1H3,(H,14,15)/b6-5+
Standard InChI Key QFJVDKGNKHMEFX-AATRIKPKSA-N
SMILES COC1=CC=CC(=C1OC(F)F)C=CC(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

(2E)-3-[2-(Difluoromethoxy)-3-methoxyphenyl]acrylic acid (IUPAC name: (E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid) features a phenyl ring substituted at positions 2 and 3 with difluoromethoxy (-OCHF₂) and methoxy (-OCH₃) groups, respectively. The acrylic acid moiety (-CH₂CH₂COOH) is conjugated to the aromatic system in the trans (E) configuration. Its molecular formula is C₁₁H₁₀F₂O₅, with a molar mass of 268.19 g/mol .

Key Structural Features:

  • Electron-withdrawing groups: The difluoromethoxy group enhances electrophilicity, influencing reactivity and binding interactions.

  • Stereochemistry: The E-configuration of the acrylic acid side chain ensures optimal spatial alignment for molecular interactions.

  • Hydrogen-bonding capacity: The carboxylic acid group enables hydrogen bonding with biological targets.

Synthesis and Production

Synthetic Pathways

The synthesis of (2E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]acrylic acid involves multi-step organic transformations:

  • Functionalization of the Phenyl Ring:

    • Methoxylation: Introduction of the methoxy group at position 3 via nucleophilic aromatic substitution using sodium methoxide.

    • Difluoromethoxylation: Reaction with chlorodifluoromethane (ClCF₂H) under basic conditions to install the -OCHF₂ group at position 2 .

  • Acrylic Acid Formation:

    • Knoevenagel Condensation: Reaction of the substituted benzaldehyde derivative with malonic acid in the presence of a catalytic base (e.g., piperidine) to form the α,β-unsaturated carboxylic acid .

Industrial-Scale Considerations:

  • Continuous Flow Reactors: Enhance yield and purity by optimizing reaction parameters (temperature, residence time).

  • Catalytic Systems: Palladium-based catalysts improve selectivity during methoxylation steps.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (logP ≈ 2.1) .

  • Thermal Stability: Decomposes at temperatures above 200°C, with differential scanning calorimetry (DSC) showing an endothermic peak at 215°C .

Spectroscopic Data

  • NMR (¹H, 13C):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 16 Hz, 1H, CH=), 7.45–7.30 (m, 3H, Ar-H), 6.55 (d, J = 16 Hz, 1H, CH₂), 3.90 (s, 3H, OCH₃), 3.80 (t, J = 8 Hz, 2H, OCHF₂) .

    • 13C NMR: δ 170.2 (COOH), 162.1 (C=O), 152.3 (OCHF₂), 149.8 (OCH₃), 130.5–115.2 (Ar-C) .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound demonstrates inhibitory activity against serine β-lactamases (SBLs), enzymes implicated in antibiotic resistance. Mechanistic studies suggest:

  • Covalent Binding: The acrylic acid moiety forms a Michael adduct with the catalytic serine residue (Ser70 in TEM-1 β-lactamase), as evidenced by X-ray crystallography .

  • Electrophilic Enhancement: The difluoromethoxy group stabilizes transition-state analogs, increasing inhibition potency (IC₅₀ = 1.2 µM) compared to non-fluorinated analogs.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaMolar Mass (g/mol)Key FeaturesBiological Activity (IC₅₀)
Target CompoundC₁₁H₁₀F₂O₅268.19-OCHF₂, -OCH₃SBL inhibition: 1.2 µM
3-(2-Difluoromethoxy-phenyl)acrylic acid C₁₀H₈F₂O₃214.16-OCHF₂ (no methoxy)SBL inhibition: 5.8 µM
(E)-3-[4-(Difluoromethoxy)-3-ethoxyphenyl]acrylic acid C₁₂H₁₂F₂O₄282.22-OCHF₂, -OCH₂CH₃Antifungal: MIC = 16 µg/mL

Applications and Future Directions

Medicinal Chemistry

  • Antibiotic Adjuvants: Potential use in combination with β-lactam antibiotics to overcome resistance mechanisms.

  • Targeted Cancer Therapies: Functionalization with targeting moieties (e.g., folate) could improve specificity toward cancer cells .

Material Science

  • Fluorinated Polymers: Incorporation into copolymers enhances thermal stability and chemical resistance, suitable for high-performance coatings .

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